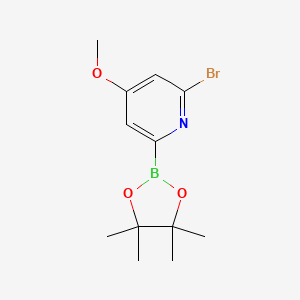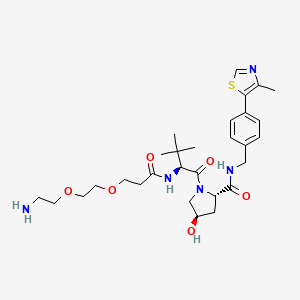
2-Fluoro-4-iodo-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-4-iodo-3-methoxybenzaldehyde is an aromatic aldehyde characterized by the presence of fluorine, iodine, and methoxy groups attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-iodo-3-methoxybenzaldehyde typically involves the introduction of fluorine, iodine, and methoxy groups onto a benzene ring. One common method involves starting with a precursor such as 4-bromo-3-fluoroanisole.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2-Fluoro-4-iodo-3-methoxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: 2-Fluoro-4-iodo-3-methoxybenzoic acid.
Reduction: 2-Fluoro-4-iodo-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-4-iodo-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Fluoro-4-iodo-3-methoxybenzaldehyde depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Fluoro-4-methoxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodo-3-methoxybenzaldehyde: Lacks the fluorine atom, which can affect its electronic properties and reactivity.
2-Fluoro-3-methoxybenzaldehyde: Lacks the iodine atom, similar to 2-Fluoro-4-methoxybenzaldehyde.
Uniqueness
2-Fluoro-4-iodo-3-methoxybenzaldehyde is unique due to the simultaneous presence of fluorine, iodine, and methoxy groups. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable intermediate in organic synthesis and research.
Eigenschaften
Molekularformel |
C8H6FIO2 |
|---|---|
Molekulargewicht |
280.03 g/mol |
IUPAC-Name |
2-fluoro-4-iodo-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H6FIO2/c1-12-8-6(10)3-2-5(4-11)7(8)9/h2-4H,1H3 |
InChI-Schlüssel |
WEVXBQWFGGJJIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1F)C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-methyl-N-[(E)-(1-methylpyrazol-4-yl)methylideneamino]benzenesulfonamide](/img/structure/B14031315.png)
![8-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14031318.png)
![(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B14031323.png)

